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Compound of Interest

Compound Name: H-Leu-gly-NH2 hbr

CAS No.: 28671-28-5

Cat. No.: B2581226

Get Quote

H-Leu-Gly-NH2, or Leucyl-glycinamide, is a dipeptide amide that, in its hydrobromide salt form

(H-Leu-Gly-NH2 HBr), offers enhanced stability and solubility for research applications.[1]

While a simple dipeptide, its significance lies in its identity as a structural fragment of more

complex and biologically crucial peptides. For instance, it forms the C-terminal tail of oxytocin,

a pivotal hormone and neuropeptide involved in social bonding and reproduction.[2] It is also

related to the tripeptide L-Prolyl-L-Leucyl-Glycinamide (PLG), a hypothalamic factor known to

modulate central nervous system dopamine receptors.[3]

This structural relationship makes H-Leu-Gly-NH2 HBr an intriguing candidate for fragment-

based drug discovery and as a tool compound in receptor binding assays. Such assays are

fundamental in pharmacology and drug development, allowing researchers to quantify the

interaction between a ligand (like H-Leu-Gly-NH2) and its receptor target.[4][5] This guide

provides an in-depth exploration of the principles, protocols, and data analysis techniques for

utilizing H-Leu-Gly-NH2 HBr in various receptor binding assay formats.

Table 1: Physicochemical Properties of H-Leu-Gly-NH2 HBr
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Property Value Source

Chemical Formula C8H17N3O2・HBr [1]

Molecular Weight 268.15 g/mol [1]

Appearance White powder [1]

Storage 0-8 °C [1]

Solubility Soluble in water [1][6]

Pillar 1: The Scientific Bedrock of Receptor-Ligand
Interactions
At its core, a receptor binding assay measures the equilibrium between a ligand (L), a receptor

(R), and the resulting ligand-receptor complex (LR). This interaction is governed by the Law of

Mass Action.[7] The rates of association (k_on_) and dissociation (k_off_) determine the

equilibrium dissociation constant (K_d_), a measure of the ligand's affinity for the receptor. A

lower K_d_ value signifies a higher binding affinity.

The fundamental relationship is: K_d_ = k_off_ / k_on_ = [L][R] / [LR]

In a competitive binding assay, an unlabeled ligand (the "competitor," e.g., H-Leu-Gly-NH2
HBr) vies for the same binding site as a labeled ligand (often radioactive or fluorescent). By

measuring the displacement of the labeled ligand at various concentrations of the competitor,

we can determine the competitor's inhibitory constant (K_i_), which reflects its binding affinity.

[7]
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Receptor Binding Equilibrium

H-Leu-Gly-NH2

Ligand-Receptor Complex (LR)

kon (Association)

Receptor (R)

koff (Dissociation)

Start: Define Assay Goal

High-Throughput Screening (HTS)?

Radioactivity Permitted?

Yes

Filtration Assay

No

Labeled Ligand Available?

No

Scintillation Proximity Assay (SPA)

Yes

TR-FRET Assay

Yes

Assay Format Selected
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Raw Data (CPM)

Calculate Specific Binding
(Total - NSB)

Normalize to % Inhibition

Plot % Inhibition vs. [Log Competitor]

Non-linear Regression
(Sigmoidal Fit)

Determine IC50 Value

Apply Cheng-Prusoff Equation

Determine Ki Value

Click to download full resolution via product page

Caption: Workflow for binding assay data analysis.

Table 3: Example Data from a Competitive Binding Experiment
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H-Leu-Gly-NH2 [M] Log [M] % Specific Binding

1.00E-10 -10.0 98.5

1.00E-09 -9.0 95.2

1.00E-08 -8.0 89.1

1.00E-07 -7.0 75.4

1.00E-06 -6.0 48.9

1.00E-05 -5.0 21.3

1.00E-04 -4.0 8.7

Resulting IC₅₀ ~1.04 µM

Pillar 5: Troubleshooting and Field-Proven Insights
High Non-Specific Binding (NSB > 30% of Total): This is a common issue that obscures the

specific binding signal. [8] * Cause: The radioligand or test compound may be sticking to the

filter, plate, or membranes. [9][10] * Solution: Add a blocking agent like Bovine Serum

Albumin (BSA) (e.g., 0.1-0.5%) to the assay buffer. Consider pre-treating filters with a

solution like 0.5% polyethyleneimine (PEI). *[11] Low Signal Window (Total Binding / NSB <

2):

Cause: Insufficient receptor concentration or low receptor activity.

Solution: Optimize the amount of receptor preparation used in the assay. E[12]nsure

membranes have been stored correctly and have not undergone multiple freeze-thaw

cycles.

Poor Curve Fit / High Data Scatter:

Cause: Pipetting errors, incomplete mixing, or the assay not reaching equilibrium.

Solution: Use calibrated pipettes and ensure thorough mixing. Perform a time-course

experiment to determine the optimal incubation time required to reach equilibrium.
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[13]### Conclusion

H-Leu-Gly-NH2 HBr serves as a valuable tool for probing ligand-receptor interactions. Its utility

as a molecular fragment makes it particularly relevant for screening campaigns aimed at

identifying novel binding motifs. By applying the robust, self-validating protocols and rigorous

data analysis techniques outlined in this guide, researchers can confidently determine the

binding affinities of this and other test compounds, thereby advancing our understanding of

receptor pharmacology and accelerating drug discovery efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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